molecular formula C15H30O5S B1354302 Nonyl beta-D-thioglucopyranoside CAS No. 98854-15-0

Nonyl beta-D-thioglucopyranoside

Cat. No. B1354302
CAS RN: 98854-15-0
M. Wt: 322.5 g/mol
InChI Key: HICSQFRUQXWIGI-QMIVOQANSA-N
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Description

Nonyl beta-D-thioglucopyranoside is a type of nonionic detergent . It is used for cell lysis or to solubilize membrane proteins without denaturing them . This is particularly useful in order to crystallize them or to reconstitute them into lipid bilayers .


Synthesis Analysis

The synthesis of alkyl-β-D-thioglucopyranosides, including nonyl-β-D-thioglucopyranoside, involves several steps starting from glucose . The overall yield is about 80% .


Molecular Structure Analysis

The empirical formula of nonyl beta-D-thioglucopyranoside is C15H30O5S . Its molecular weight is 322.46 .


Chemical Reactions Analysis

The synthesis of nonyl-β-D-thioglucopyranoside involves several chemical reactions starting from glucose . The critical micelle concentrations of n-hexyl-, n-heptyl-, n-octyl-, and n-nonyl-β-D-thioglucopyranoside were determined .


Physical And Chemical Properties Analysis

Nonyl beta-D-thioglucopyranoside is a solid substance . It has a pH of 5-8 . Its solubility in methanol: water (1:1) is 0.05%, clear, colorless .

Scientific Research Applications

Properties and Applicability in Membrane Biochemistry

  • Characteristics and Usefulness in Membrane Biochemistry : Nonyl beta-D-thioglucopyranoside has been studied for its properties as a non-ionic detergent. It shows promise in solubilizing membrane proteins without inactivating them, offering advantages over other detergents like n-octyl beta-D-glucopyranoside due to its stability and cost-effectiveness (Saito & Tsuchiya, 1984).

  • Solubilization and Reconstitution of Membrane Proteins : The use of Nonyl beta-D-thioglucopyranoside in solubilizing Escherichia coli membrane proteins and its effective reconstitution into liposomes demonstrates its potential in membrane biochemistry (Tsuchiya & Saito, 1984).

Surface and Chemical Properties

  • Synthesis and Surface Properties : Research on the synthesis and surface properties of alkyl β‑D‑thioglucopyranosides, including Nonyl β‑D‑thioglucopyranoside, highlights its unique surface tension-reducing abilities, emulsifying properties, and thermotropic liquid crystal properties (Wu et al., 2019).

  • Interaction with Lipid Membranes : A study on the interaction of octyl-beta-thioglucopyranoside with lipid membranes provides insights into the thermodynamic properties of the OTG-membrane partition equilibrium, highlighting its hydrophobic nature and potential implications in various biological systems (Wenk & Seelig, 1997).

Biomedical Applications

  • Use in Chiral Separation of Amino Acids : The compound has been used for chiral separation of amino acids by capillary electrophoresis, showcasing its potential in analytical biochemistry (Tran & Kang, 2002).

  • Applications in Gene Therapy : Nonyl beta-D-thioglucopyranoside derivatives have been explored in gene therapy, particularly in the synthesis of poly(beta-amino ester)s with thiol-reactive side chains for DNA delivery. This indicates its potential in developing non-viral gene therapy techniques (Zugates et al., 2006).

Safety And Hazards

Nonyl beta-D-thioglucopyranoside is classified as a skin sensitizer . It is recommended to avoid contact with skin, eyes, or clothing . In case of contact, rinse immediately with plenty of water and get medical attention .

properties

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-nonylsulfanyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O5S/c1-2-3-4-5-6-7-8-9-21-15-14(19)13(18)12(17)11(10-16)20-15/h11-19H,2-10H2,1H3/t11-,12-,13+,14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HICSQFRUQXWIGI-QMIVOQANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCSC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10470659
Record name Nonyl 1-thio-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nonyl beta-D-thioglucopyranoside

CAS RN

98854-15-0
Record name Nonyl 1-thio-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nonyl β-D-thioglucoside
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